molecular formula C17H22O2 B14688462 1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid CAS No. 26961-85-3

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid

Cat. No.: B14688462
CAS No.: 26961-85-3
M. Wt: 258.35 g/mol
InChI Key: ZAAXQLBYZCFIRA-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and a 4-cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the carboxylic acid group and the 4-cyclohexylphenyl group. One common method involves the intramolecular cyclization of a suitable precursor, such as 1,4-dibromobutane, with a base to form the cyclobutane ring. This is followed by the addition of the carboxylic acid group through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate esters, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.

    1-(4-Chlorophenyl)cyclobutanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring.

    1-(4-Bromophenyl)cyclobutanecarboxylic acid: Similar structure with a bromine atom on the phenyl ring.

Uniqueness

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

26961-85-3

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H22O2/c18-16(19)17(11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h7-10,13H,1-6,11-12H2,(H,18,19)

InChI Key

ZAAXQLBYZCFIRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3(CCC3)C(=O)O

Origin of Product

United States

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